Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one, 6-ethyl-6-phenyl-, (6R)-
Description
Systematic IUPAC Name Analysis and Isomerism Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (8R)-8-ethyl-8-phenyl-9-oxa-2,14-diazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),3,5,11,13-pentaen-7-one . This name delineates three critical components:
- Parent structure : A tricyclic system comprising 14 atoms (tetradeca) with bridges at positions 2,6 (0²,⁶) and 8.4 (8.4.0).
- Heteroatoms : One oxygen (9-oxa) and two nitrogen atoms (2,14-diaza).
- Substituents : An ethyl group and a phenyl group at position 8 (C6 in the common name).
The tricyclic framework combines pyrido[3,2-b], pyrrolo[1,2-d], and oxazepin-7(6H)-one moieties. The numbering begins at the pyridine nitrogen, proceeds through the fused pyrrole, and concludes at the oxazepine oxygen.
Isomerism Considerations :
- Stereoisomerism : The chiral center at C8 (C6 in the common name) generates enantiomers. Only the (6R)-configured enantiomer is described here.
- Tautomerism : The lactam group (7-one) could theoretically exhibit keto-enol tautomerism, but the aromatic stabilization of the fused rings likely suppresses this .
Molecular Formula and Weight Validation
The molecular formula C₁₉H₁₆N₂O₂ is confirmed through the following validation steps :
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 19 | 12.01 | 228.19 |
| H | 16 | 1.008 | 16.13 |
| N | 2 | 14.01 | 28.02 |
| O | 2 | 16.00 | 32.00 |
| Total | 304.34 |
The computed molecular weight of 304.3 g/mol aligns with the theoretical value (304.34 g/mol), confirming the formula’s accuracy .
Stereochemical Configuration Analysis at C6 Position
The stereogenic center at C6 (C8 in IUPAC numbering) adopts an R configuration , as denoted by the (6R) prefix. Key evidence includes:
- SMILES Notation :
CC[C@]1(C(=O)C2=CC=CN2C3=C(O1)C=CC=N3)C4=CC=CC=C4. The@symbol specifies the absolute configuration. - InChIKey :
GASTXZXBZWXIJZ-LJQANCHMSA-N. TheLJQANCHMSAsegment encodes stereochemical details.
The ethyl and phenyl groups at C6 occupy equatorial positions relative to the oxazepine ring, minimizing steric strain. This configuration likely influences the compound’s electronic profile and intermolecular interactions.
Comparative Structural Analysis with Related Heterocyclic Systems
The compound’s structure integrates features from three heterocyclic families:
Key Comparisons :
- Pyridine Derivatives : Unlike simpler pyridines, the fused pyrido moiety here participates in extended π-conjugation, enhancing stability .
- Pyrrolidine vs. Pyrrole : The pyrrolo[1,2-d] group retains aromaticity, unlike saturated pyrrolidines, conferring planar rigidity.
- Oxazepine vs. Oxepane : The oxazepin-7-one introduces a lactam group, enabling hydrogen bonding absent in fully saturated oxepanes .
This unique combination creates a rigid, polycyclic scaffold with distinct electronic properties, making it a candidate for further pharmacological exploration.
Properties
CAS No. |
400008-98-2 |
|---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(8R)-8-ethyl-8-phenyl-9-oxa-2,14-diazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,11,13-pentaen-7-one |
InChI |
InChI=1S/C19H16N2O2/c1-2-19(14-8-4-3-5-9-14)17(22)15-10-7-13-21(15)18-16(23-19)11-6-12-20-18/h3-13H,2H2,1H3/t19-/m1/s1 |
InChI Key |
GASTXZXBZWXIJZ-LJQANCHMSA-N |
Isomeric SMILES |
CC[C@]1(C(=O)C2=CC=CN2C3=C(O1)C=CC=N3)C4=CC=CC=C4 |
Canonical SMILES |
CCC1(C(=O)C2=CC=CN2C3=C(O1)C=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthetic Routes
The synthesis generally proceeds via multi-step sequences involving condensation, cyclization, and functional group transformations. The following steps summarize the typical approach:
- Starting Materials: Pyrrole derivatives, substituted pyridines, and appropriate aldehydes or ketones bearing ethyl and phenyl groups.
- Condensation Reactions: Formation of intermediate polycarbonyl pyrrole derivatives or pyrrolidine-2,3,5-triones, which serve as key precursors.
- Cyclization: Regioselective cyclization with aromatic o-diamines or related nucleophiles under acidic conditions (e.g., glacial acetic acid with p-toluenesulfonic acid) to form the fused heterocyclic core.
- Stereochemical Control: Use of chiral auxiliaries or chiral catalysts to induce the (6R) stereochemistry at the ethyl-phenyl substituted center.
- Purification: Crystallization and chromatographic techniques to isolate the target compound with high purity.
A representative example from related fused heterocyclic systems involves refluxing a solution of a pyrrolidine-trione derivative with 2,3-diaminopyridine in glacial acetic acid in the presence of p-toluenesulfonic acid, followed by workup and purification to yield the fused oxazepinone ring system.
One-Pot Synthesis Approaches
Recent advances have introduced one-pot synthetic methods that combine multiple reaction steps into a single operation, improving efficiency and reducing waste. For example:
- A sequence involving 1,3-dipolar cycloaddition, N-alkylation, Staudinger reaction, and aza-Wittig reaction has been employed to synthesize related pyrrolo-oxazepinone frameworks.
- This method allows the construction of the fused ring system and introduction of substituents in a streamlined manner.
- The one-pot approach enhances yield and stereoselectivity while minimizing purification steps.
Regioselective and Stereoselective Synthesis
- Regioselectivity is controlled by the choice of starting materials and reaction conditions, such as solvent, temperature, and acid catalysts.
- Stereoselectivity for the (6R) configuration is achieved by using chiral reagents or catalysts, or by resolution of racemic mixtures.
- Analytical techniques such as NMR (including proton shifts sensitive to hydrogen bonding) and mass spectrometry confirm the structure and stereochemistry of the product.
Alternative Synthetic Routes and Modifications
- Modifications of the core structure by varying the aryl substituents or alkyl groups have been reported to optimize biological activity.
- Some synthetic routes explore the use of benzoxazepin derivatives as intermediates or analogs, employing PI3K inhibitor scaffolds as templates.
- Green chemistry principles are increasingly applied to develop environmentally friendly methods with reduced solvent use and waste.
Data Table Summarizing Key Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation | Pyrrolidine-2,3,5-trione + 2,3-diaminopyridine, AcOH, TsOH, reflux | 50-90 | Formation of fused heterocycle core |
| 2 | Cyclization | Acid catalysis (TsOH), glacial AcOH, reflux | 70-92 | Regioselective ring closure |
| 3 | One-pot sequence | 1,3-Dipolar cycloaddition, N-alkylation, Staudinger, aza-Wittig | 60-85 | Streamlined synthesis with stereocontrol |
| 4 | Purification | Crystallization, column chromatography | - | Achieves high purity and stereochemical integrity |
Research Findings and Optimization
- Studies have shown that the presence of p-toluenesulfonic acid significantly improves cyclization efficiency and regioselectivity.
- NMR analysis reveals characteristic proton shifts that help distinguish regioisomers and confirm hydrogen bonding patterns critical for structure assignment.
- One-pot methods reduce reaction times and solvent consumption, aligning with sustainable chemistry goals.
- The stereochemical purity of the (6R) isomer is crucial for biological activity, necessitating careful control during synthesis or post-synthetic resolution.
Chemical Reactions Analysis
R-(-)-PPO464 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
R-(-)-PPO464 has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of other complex molecules. In biology, it is studied for its interactions with enzymes and receptors, providing insights into enzyme kinetics and receptor binding. In medicine, R-(-)-PPO464 is investigated for its potential therapeutic effects, including its role as an active pharmaceutical ingredient. In industry, it is used in the production of fine chemicals and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of R-(-)-PPO464 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Antiviral Activity
The compound is structurally related to 6-ethyl-6-(m-tolyl)-pyrrolo[1,2-d]pyrido[3,2-b][1,4]oxazepin-7(6H)-one, which differs only in the substitution of a phenyl group with an m-tolyl group. This minor structural variation results in a marginally higher pKi value of 7.68, suggesting that electron-donating substituents enhance antiviral binding affinity .
Table 1: Antiviral Binding Affinity of Oxazepine Analogues
| Compound Name | Substituent | pKi | Reference |
|---|---|---|---|
| 6-Ethyl-6-phenylpyrido[3,2-b]pyrrolo-oxazepin-7-one | Phenyl | 7.66 | |
| 6-Ethyl-6-(m-tolyl)pyrrolo-pyrido-oxazepin-7-one | m-Tolyl | 7.68 |
Neurotropic Heterocyclic Analogues
Compounds with fused pyrido-pyrrolo systems but differing in ring systems (e.g., pyrimidine, azepine) have demonstrated neurotropic activities:
- Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines (e.g., compound 6j ) showed anticonvulsant activity with a latency increase of 1.3–2.3 times against thiosemicarbazide-induced seizures at 100 mg/kg, though inferior to diazepam .
- Pyrido-furo-pyrido[1,2-a]pyrimidines (e.g., compound 7g ) exhibited sedative and anti-anxiety effects .
In contrast, the target compound’s oxazepine core may confer distinct pharmacokinetic properties, such as metabolic stability, due to the oxygen atom in the seven-membered ring. Its antiviral focus diverges from the neurotropic applications of these analogues.
Table 2: Neurotropic vs. Antiviral Activities
Comparison with Alkaloids and Pharmaceutical Agents
- Stemona Alkaloids: These natural products (e.g., stemocurtisine) feature pyrido[1,2-a]azepine cores and are used in traditional medicine for antitussive and antihelmintic purposes . The target compound’s synthetic oxazepine core lacks the piperidinone subunits critical for Stemona alkaloids’ biological roles.
- Lurbinectedin (ZEPZELCA®) : A structurally complex alkylating agent with a spiro-fused benzazocine-pyridoindole system, approved for metastatic small-cell lung cancer . While both compounds are synthetic heterocycles, lurbinectedin’s mechanism (DNA alkylation) differs entirely from the antiviral targeting of the oxazepine compound.
Biological Activity
Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one, 6-ethyl-6-phenyl-, (6R)- is a complex heterocyclic compound known for its diverse biological activities. This article explores its biological activity through various studies, highlighting its potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.3 g/mol. The structure features a unique arrangement of nitrogen and oxygen atoms, contributing to its pharmacological properties. The presence of ethyl and phenyl groups enhances its biological activity by influencing its interaction with biological targets.
Biological Activities
Research indicates that Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one exhibits several notable biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties. It has been evaluated for effectiveness against various viral strains, indicating potential use in antiviral therapies .
- Antitumor Properties : The compound has shown promise in antitumor applications. In vitro studies demonstrate its ability to inhibit the growth of cancer cell lines, with mechanisms potentially involving apoptosis induction and inhibition of key enzymes such as dihydrofolate reductase (DHFR) .
- Antibacterial Effects : Recent evaluations have highlighted significant antibacterial activity against various pathogens. The structure-activity relationship suggests that specific substitutions on the pyrido moiety enhance this activity .
- Neuroprotective Effects : Some derivatives of this compound have been noted for their neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Case Study 1: Antitumor Evaluation
A study focused on the antitumor effects of Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The compound induced apoptosis by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Case Study 2: Antibacterial Activity
In another investigation, derivatives of Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin were tested against a panel of bacteria including E. coli and P. aeruginosa. Results indicated that certain modifications enhanced antibacterial efficacy significantly compared to the parent compound .
Comparative Analysis with Related Compounds
To better understand the unique features of Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5,11-Dihydro-6H-dipyrido[3,2-b:2',3']azepine | Structure | Strong antiviral activity against HIV |
| 6-Hydroxy-3-methyl-5,7-dioxo-2-pyrrolidinylpyridine | Structure | Known for neuroprotective properties |
| 4-Methylpyrido[3,2-b]indole | Structure | Displays anticancer activity |
Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one stands out due to its combination of structural features and diverse biological activities that differentiate it from these related compounds.
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for preparing (6R)-6-ethyl-6-phenyl-pyrido[3,2-b]pyrrolo[1,2-d][1,4]oxazepin-7(6H)-one?
Answer: The synthesis of structurally similar pyrrolo-oxazepine derivatives often involves cyclization reactions under anhydrous conditions. For example, refluxing intermediates in dry dichloroethane (DCE) with phosphorus pentachloride (PCl₅) at 85°C for 12 hours has been used to form the oxazepine ring . Key considerations include:
- Solvent purity : Dry DCE minimizes side reactions.
- Stoichiometry : A 1:1 molar ratio of starting material to PCl₅ ensures complete conversion.
- Chiral resolution : The (6R)-configuration may require enantioselective synthesis or chiral chromatography post-synthesis.
Q. How can researchers validate the structural integrity and stereochemical purity of this compound?
Answer: Use a combination of spectroscopic and chromatographic methods:
- NMR : Analyze - and -NMR to confirm the fused pyrido-pyrrolo-oxazepine scaffold and substituent positions (e.g., ethyl and phenyl groups at C6) .
- HRMS : Verify molecular weight and fragmentation patterns to distinguish from regioisomers .
- Chiral HPLC : Employ a Chiralpak® column with a hexane/isopropanol gradient to confirm enantiomeric excess (ee) of the (6R)-form .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Answer: Prioritize assays aligned with its structural analogs:
- Cytotoxicity : MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) against cancer cell lines (e.g., MCF-7, HeLa) .
- Microtubule disruption : Immunofluorescence staining to assess tubulin polymerization inhibition, as seen in pyrido-pyrrolo-oxazepines with microtubule-targeting activity .
- Apoptosis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
Advanced Research Questions
Q. How does the (6R)-stereochemistry influence biological activity compared to its enantiomer?
Answer: The (6R)-configuration may enhance target binding due to spatial alignment with chiral binding pockets. For example:
- Docking studies : Compare molecular docking scores of (6R)- and (6S)-forms against tubulin or kinase targets using AutoDock Vina .
- Pharmacokinetics : Assess enantiomer-specific metabolic stability using liver microsomes and LC-MS quantification .
- In vivo efficacy : Compare tumor growth inhibition in xenograft models (e.g., nude mice) for both enantiomers .
Q. What experimental strategies can resolve contradictions in reported IC₅₀ values across studies?
Answer: Discrepancies may arise from assay conditions or cell line variability. Mitigate by:
- Standardized protocols : Use the same cell passage number, serum concentration, and incubation time (e.g., 48–72 hours) .
- Dose-response validation : Repeat assays with internal controls (e.g., paclitaxel for microtubule inhibition) .
- Mechanistic overlap : Test for off-target effects (e.g., ROS generation) using antioxidants like N-acetylcysteine .
Q. How can researchers investigate dual pro-apoptotic and anti-autophagic mechanisms?
Answer: Design multi-parametric studies:
Q. What methodologies are recommended for studying photodynamic activity in this compound?
Answer: If the compound exhibits light-activated cytotoxicity (as seen in related pyrrolo-oxazepines):
- Singlet oxygen detection : Use SOSG (Singlet Oxygen Sensor Green) with fluorescence spectroscopy .
- Type I/II mechanism differentiation : Compare activity under aerobic vs. hypoxic conditions .
- Wavelength optimization : Test UV-Vis absorption spectra to identify activation peaks (e.g., 365 nm for furan-containing analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
